1-Chloro-3-(trifluoromethyl)-2-vinylbenzene
Description
Properties
IUPAC Name |
1-chloro-2-ethenyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-2-6-7(9(11,12)13)4-3-5-8(6)10/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJAILTQCKRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Ethyl derivatives.
Substitution: Azides, thiols.
Scientific Research Applications
1-Chloro-3-(trifluoromethyl)-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in electrophilic addition reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- The vinyl group in the target compound increases molecular weight and may enhance reactivity in polymerization or cross-coupling reactions.
- Sulfonyl trifluoromethyl groups (e.g., SO₂CF₃) significantly boost bioactivity in pharmaceutical contexts, as seen in CD73 inhibitors .
Reactivity and Regioselectivity in Lithiation
The regioselectivity of LDA-mediated lithiation varies with substituent patterns:
Mechanistic Insights :
- Chloro and CF₃ Synergy : The chloro group directs lithiation to adjacent positions, while CF₃ stabilizes transition states via electron withdrawal. In LiCl-catalyzed reactions, LiCl forms mixed aggregates (e.g., 8:1 trimer:dimer), accelerating deaggregation of LDA dimers and enhancing regioselectivity .
- Isotope Effects : Deuterium labeling at position 2 or 6 reveals post-rate-limiting proton transfer, with intramolecular isotope effects (kH/kD ≈ 2–3) indicating kinetic sensitivity at branch points .
Biological Activity
1-Chloro-3-(trifluoromethyl)-2-vinylbenzene is a chemical compound that has garnered attention due to its potential biological activities and implications in various fields, including toxicology and pharmacology. This article explores the biological activity of this compound, focusing on its toxicity, carcinogenicity, and potential therapeutic applications.
1-Chloro-3-(trifluoromethyl)-2-vinylbenzene is characterized by the presence of a chloro group and a trifluoromethyl group attached to a vinylbenzene structure. This unique arrangement contributes to its chemical reactivity and biological interactions.
Carcinogenicity
Research indicates that 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene exhibits carcinogenic properties . Studies have shown that it can induce neoplastic lesions in various organs in animal models. Specifically, benign and malignant neoplasms were observed in the liver, adrenal gland, thyroid gland, and uterus of mice and rats exposed to the compound . The evidence suggests a threshold mode of action for its carcinogenic effects, with significant lesions occurring at higher doses.
Sensitization Potential
The compound has been identified as a weak skin sensitizer based on local lymph node assays (LLNAs) conducted in mice. The effective concentration producing a threefold increase in lymphocyte proliferation (EC3) was determined to be approximately 31.8% . The stimulation indices (SI) reported for various concentrations indicate that while sensitization is possible, it is not severe.
Systemic Effects
In terms of systemic toxicity, repeated oral exposure to high doses has resulted in observable effects on liver and kidney function. However, these effects were not deemed severe enough to classify the compound as highly hazardous . The no-observed-adverse-effect level (NOAEL) was established at 10 mg/kg based on liver and kidney effects at higher doses.
In Vitro Studies
In vitro studies have suggested that 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene is unlikely to be genotoxic; however, some positive results were noted in limited studies . This raises questions about its potential interactions at the molecular level.
Case Studies
Several case studies have focused on the effects of this compound in laboratory settings. For instance, a study involving B6C3F1 mice exposed to varying concentrations through inhalation demonstrated dose-dependent toxicity, with significant changes in hematological parameters at the highest exposure levels .
Potential Therapeutic Applications
Despite its toxicological concerns, there is ongoing research into the utility of 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Its unique chemical structure may provide avenues for developing new therapeutic agents.
Summary Table of Biological Activity
| Biological Activity | Findings |
|---|---|
| Carcinogenicity | Induces neoplastic lesions in multiple organs |
| Skin Sensitization | Weak sensitizer (EC3 ~31.8%) |
| Systemic Toxicity | NOAEL established at 10 mg/kg |
| Genotoxicity | Unlikely based on available data |
| Potential Applications | Intermediate for pharmaceuticals/agrochemicals |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Chloro-3-(trifluoromethyl)-2-vinylbenzene, and how is regioselectivity controlled?
- Methodological Answer : The compound is synthesized via regioselective ortholithiation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The reaction involves deaggregation of LDA dimers as the rate-limiting step, followed by proton transfer at the ortho position relative to the chloro substituent. LiCl catalysis accelerates the reaction by stabilizing intermediates and modifying transition states .
Q. Which spectroscopic techniques are employed to characterize this compound?
- Methodological Answer : Key techniques include:
- ¹⁹F NMR : To analyze trifluoromethyl group environments and confirm substitution patterns.
- Density Functional Theory (DFT) : Predicts vibrational frequencies and HOMO-LUMO gaps, validated against experimental IR/Raman spectra.
- Mass Spectrometry : Collision cross-section (CCS) data (e.g., [M+H]+ CCS = 149.4 Ų) aids structural confirmation .
Q. How are thermodynamic properties like stability and reactivity assessed?
- Methodological Answer : Stability under varying conditions (e.g., temperature, solvent polarity) is tested via accelerated degradation studies. Reactivity is probed through Hammett substituent constants, with the electron-withdrawing trifluoromethyl group enhancing electrophilic substitution resistance .
Advanced Research Questions
Q. What mechanistic insights have isotopic labeling studies provided for ortholithiation?
- Methodological Answer : Deuterium labeling (e.g., 1-2-d and 1-6-d isomers) revealed post-rate-limiting proton transfer. Kinetic isotope effects (KIEs) showed C2/C6 selectivity is governed by equilibrium between aryl lithium intermediates (2a and 3a), with LiCl shifting selectivity via solvent coordination .
Q. How do computational methods like DFT inform reaction pathway analysis?
- Methodological Answer : DFT calculations (B3LYP functional) model transition states and activation energies (13–18 kcal/mol). For example, LDA dimer dissociation barriers correlate with solvent-dependent regioselectivity. Solvent effects (THF vs. hexane) are incorporated via continuum solvation models .
Q. What structure-activity relationships (SAR) govern biological activity in fluorinated analogs?
- Methodological Answer : Comparative SAR studies highlight:
- Trifluoromethyl groups : Increase lipophilicity and metabolic stability, enhancing antimicrobial potency (e.g., MIC values vs. Candida albicans).
- Chloro substituents : Improve electrophilic reactivity for covalent binding to target enzymes.
- Structural analogs : Derivatives lacking fluorine show reduced activity (Table 2, ).
Q. How does LiCl catalysis alter reaction kinetics in ortholithiation?
- Methodological Answer : LiCl (≥5 mol%) accelerates rates by disrupting LDA aggregates, reducing activation energy. Kinetic studies reveal a saturation regime at low LiCl concentrations, with rate dependencies shifting from [ArH]^1.5 to [ArH]^0.5 as LiCl increases. Solvent polarity (THF vs. Me₂THF) further modulates catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
